Cas no 897624-28-1 (4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline)

4-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a structurally complex quinoline derivative featuring an azepane ring and a 3,4-dimethylbenzenesulfonyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The presence of the sulfonyl group enhances binding affinity, while the methoxy and azepane moieties contribute to solubility and pharmacokinetic properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the synthesis of biologically active molecules. The compound is typically characterized by high purity and stability, ensuring reliability in research applications.
4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline structure
897624-28-1 structure
Product Name:4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline
CAS No:897624-28-1
MF:C24H28N2O3S
MW:424.555725097656
CID:6086534
PubChem ID:7184464
Update Time:2025-05-20

4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline
    • 4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline
    • Quinoline, 3-[(3,4-dimethylphenyl)sulfonyl]-4-(hexahydro-1H-azepin-1-yl)-6-methoxy-
    • 897624-28-1
    • F1608-0012
    • 4-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinoline
    • 4-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxyquinoline
    • AKOS001858687
    • Inchi: 1S/C24H28N2O3S/c1-17-8-10-20(14-18(17)2)30(27,28)23-16-25-22-11-9-19(29-3)15-21(22)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
    • InChI Key: FIJGWFUVGXKPDH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(OC)=CC=2)C(N2CCCCCC2)=C(S(C2=CC=C(C)C(C)=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 424.18206393g/mol
  • Monoisotopic Mass: 424.18206393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 67.9Ų

4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline Pricemore >>

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Additional information on 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

Comprehensive Overview of 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline (CAS No. 897624-28-1)

The compound 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline (CAS No. 897624-28-1) is a sophisticated quinoline derivative with a unique structural framework. Its molecular architecture combines an azepane ring, a dimethylbenzenesulfonyl group, and a methoxy-substituted quinoline core, making it a subject of significant interest in pharmaceutical and chemical research. This compound is often explored for its potential applications in drug discovery and medicinal chemistry, particularly due to its ability to interact with biological targets.

In recent years, the demand for heterocyclic compounds like 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline has surged, driven by their versatility in designing small-molecule inhibitors and therapeutic agents. Researchers are particularly intrigued by its sulfonamide moiety, which is known to enhance binding affinity and selectivity in enzyme inhibition. This aligns with current trends in precision medicine, where tailored molecular structures are critical for targeting specific pathways.

The synthesis of CAS No. 897624-28-1 involves multi-step organic reactions, including sulfonylation and N-alkylation, to achieve the desired functionalization. Its azepane ring contributes to improved solubility and pharmacokinetic properties, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) optimization. These characteristics make it a valuable candidate for lead compound development in oncology and neurology, areas where quinoline-based drugs have shown promise.

From an industrial perspective, 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is often discussed in the context of high-throughput screening and fragment-based drug design. Its structural complexity allows for modular modifications, catering to the growing need for diverse chemical libraries. This is particularly relevant in the era of AI-driven drug discovery, where computational models prioritize compounds with optimal ligand efficiency.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike many sulfonamide derivatives, CAS No. 897624-28-1 is designed to minimize ecological impact, addressing concerns about green chemistry and sustainable synthesis. This aligns with global initiatives to reduce hazardous byproducts in pharmaceutical manufacturing, a frequently searched topic among environmental scientists and regulatory affairs professionals.

In summary, 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline represents a convergence of structural innovation and therapeutic potential. Its relevance spans academic research, industrial R&D, and regulatory science, making it a compound of enduring interest. As the field of medicinal chemistry evolves, this molecule is poised to remain at the forefront of discussions on targeted therapy and molecular design.

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